Antimutagenic Activity: 4-Decanol vs. Other Decanol Isomers
4-Decanol is distinguished by its potent and well-documented antimutagenic activity, a property not reported for its positional isomers (1-, 2-, 3-, or 5-Decanol). In a direct assay, 4-Decanol (0.5% in DMSO) inhibited the mutagenic activity of Aflatoxin B1 (AFB1) and N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) in *Salmonella typhimurium* TA100 by 99% and 93%, respectively [1]. This specific activity defines a unique application space for 4-Decanol that cannot be fulfilled by other C10 alcohols, for which no comparable antimutagenic data exists .
| Evidence Dimension | Inhibition of Mutagenicity |
|---|---|
| Target Compound Data | 99% (vs AFB1) and 93% (vs MNNG) |
| Comparator Or Baseline | 1-Decanol, 2-Decanol, 3-Decanol, 5-Decanol (No reported antimutagenic activity) |
| Quantified Difference | Unique activity profile |
| Conditions | Ames test using *Salmonella typhimurium* TA100; 4-Decanol dissolved in DMSO (0.5%) |
Why This Matters
This provides a clear, non-substitutable application for 4-Decanol in genotoxicity and cancer prevention research, where other decanols are inert.
- [1] Kim, J.O. et al. (1993). Antimutagenic effects of 4-decanol identified from mustard leaf. Journal of the Korean Society of Food Science and Nutrition, 22(6), 756-760. View Source
